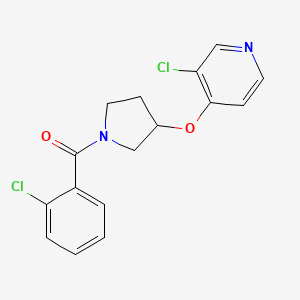
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.
Stepwise Synthesis:
First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.
Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.
Finally, the chlorophenyl group is attached using cross-coupling reactions.
Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Industrial Production Methods:
In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.
Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.
Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.
Major Products:
Oxidation: Potential products include various oxygenated derivatives.
Reduction: Corresponding dechlorinated or reduced aromatic compounds.
Substitution: New compounds where chlorines are replaced by different nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.
Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.
Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.
Comparison with Similar Compounds
(2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone
(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone
These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHVWFBXCHKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
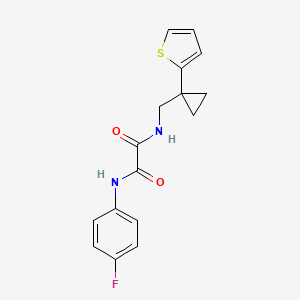
![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride](/img/structure/B2431534.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2431538.png)
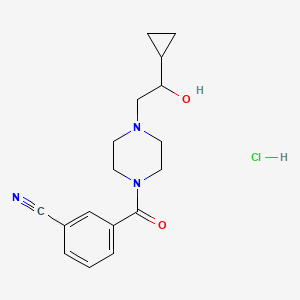
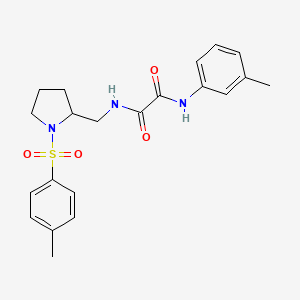
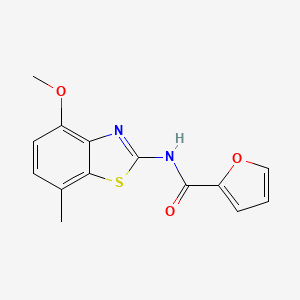
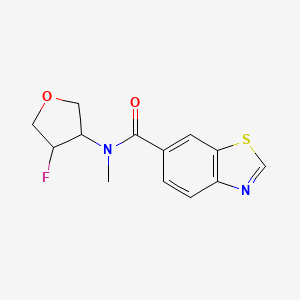

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)

![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2431553.png)
